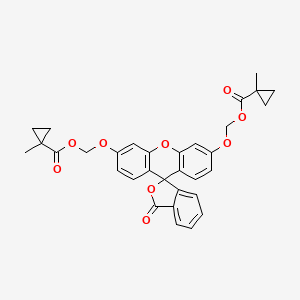
Fluorescein-CM2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein-CM2 is a fluorogenic molecule widely used in scientific research for its ability to rapidly screen esterase cleavage sites for protein-protein interaction-dependent esterase activity in Escherichia coli . This compound is particularly valuable in the fields of chemistry, biology, and medicine due to its unique fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-CM2 involves the derivatization of fluorescein, a well-known fluorescent dyeThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the derivatization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The compound is then tested for its fluorescent properties and biological activity to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Fluorescein-CM2 primarily undergoes ester hydrolysis reactions, where the ester bond is cleaved by esterase enzymes. This reaction is crucial for its application in screening esterase activity in biological systems .
Common Reagents and Conditions
The hydrolysis of this compound typically requires the presence of esterase enzymes, which can be derived from various biological sources such as Escherichia coli. The reaction conditions often include a buffered aqueous solution to maintain the enzyme’s activity and stability .
Major Products
The primary product of the hydrolysis reaction is fluorescein, which exhibits strong fluorescence. This fluorescent signal is used to quantify esterase activity and protein-protein interactions in biological assays .
Scientific Research Applications
Fluorescein-CM2 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and reaction mechanisms.
Biology: Employed in cell imaging and tracking protein-protein interactions.
Medicine: Utilized in diagnostic assays to detect esterase activity, which can be indicative of certain diseases.
Industry: Applied in the development of biosensors and diagnostic tools for environmental monitoring and food safety .
Mechanism of Action
Fluorescein-CM2 exerts its effects through a mechanism involving the cleavage of its ester bond by esterase enzymes. This cleavage releases fluorescein, which then emits a fluorescent signal. The intensity of this signal correlates with the level of esterase activity, allowing researchers to quantify enzyme activity and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: The parent compound of Fluorescein-CM2, widely used as a fluorescent dye in various applications.
Rhodamine: Another fluorescent dye with similar applications but different spectral properties.
Cyanine Dyes: A class of fluorescent dyes with varying spectral properties and applications in imaging and diagnostics .
Uniqueness
This compound is unique due to its specific application in screening esterase activity dependent on protein-protein interactions. This specificity makes it a valuable tool in studying complex biological processes and developing diagnostic assays .
Properties
Molecular Formula |
C32H28O9 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[6'-[(1-methylcyclopropanecarbonyl)oxymethoxy]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxymethyl 1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C32H28O9/c1-30(11-12-30)28(34)38-17-36-19-7-9-23-25(15-19)40-26-16-20(37-18-39-29(35)31(2)13-14-31)8-10-24(26)32(23)22-6-4-3-5-21(22)27(33)41-32/h3-10,15-16H,11-14,17-18H2,1-2H3 |
InChI Key |
CEDGSMZXLBPDNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)OCOC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCOC(=O)C6(CC6)C)C7=CC=CC=C7C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















